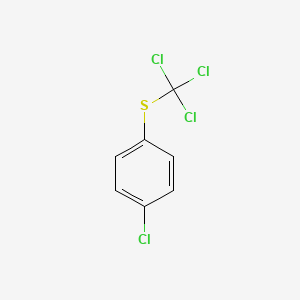
2-Butoxy-4-fluoro-5-methylphenylboronic acid; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-4-fluoro-5-methylphenylboronic acid is a compound used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Butoxy-4-fluoro-5-methylphenylboronic acid is represented by the linear formula C11H16BFO3 . The InChI code for this compound is 1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Butoxy-4-fluoro-5-methylphenylboronic acid are not detailed in the available literature, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that has been catalyzed using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Butoxy-4-fluoro-5-methylphenylboronic acid include a molecular weight of 226.06 . The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±52.0 °C at 760 mmHg .科学的研究の応用
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation. In this reaction, organoboron compounds (such as boronic acids) react with aryl or vinyl halides in the presence of a palladium catalyst. 2-Butoxy-4-fluoro-5-methylphenylboronic acid serves as a valuable boron reagent in these cross-coupling reactions, enabling the synthesis of diverse biaryl compounds. Researchers use this approach to create pharmaceutical intermediates, agrochemicals, and functional materials .
Monoarylation of Dibromoarenes
This compound participates in the monoarylation of dibromoarenes, catalyzed by palladium-phosphine complexes. The reaction involves replacing one bromine atom with an aryl group, leading to functionalized aromatic compounds. These products find applications in medicinal chemistry, materials science, and organic synthesis .
Preparation of Axially-Chiral Biarylphosphonates
Researchers utilize 2-Butoxy-4-fluoro-5-methylphenylboronic acid in asymmetric Suzuki coupling reactions. By combining it with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers, they can synthesize axially-chiral biarylphosphonates. These compounds have potential as ligands in asymmetric catalysis and drug discovery .
Hydroxyphenylnaphthols as 17ß-Hydroxysteroid Dehydrogenase Type 2 Inhibitors
The compound plays a role in the preparation of hydroxyphenylnaphthols. These derivatives serve as inhibitors of 17ß-hydroxysteroid dehydrogenase type 2 (17ß-HSD2), an enzyme involved in steroid metabolism. Inhibition of 17ß-HSD2 has implications in hormone-related disorders and cancer therapy .
Water-Accelerated Pd-Catalyzed Suzuki-Miyaura Coupling
In water-accelerated conditions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid participates in Suzuki-Miyaura coupling reactions. Water as a solvent enhances the efficiency and sustainability of this transformation. Researchers explore this approach for green chemistry applications .
Functional Group Tolerant Reactions
The broad application of Suzuki-Miyaura coupling arises from its mild reaction conditions and functional group tolerance. Organoboron reagents, including this compound, are stable, readily prepared, and environmentally benign. Their rapid transmetalation with palladium(II) complexes allows for diverse transformations in organic synthesis .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Butoxy-4-fluoro-5-methylphenylboronic acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and the compound should be used only in well-ventilated areas .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Butoxy-4-fluoro-5-methylphenylboronic acid may play a role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thus affecting various biochemical pathways depending on the specific reactants and products involved .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Action Environment
The action of 2-Butoxy-4-fluoro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of oxygen, moisture, and the pH of the reaction environment . Additionally, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors might also influence its stability and efficacy.
特性
IUPAC Name |
(2-butoxy-4-fluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCNHNTUKBHAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCCC)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-4-fluoro-5-methylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)





![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)
![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)

